

In-Depth Technical Guide: Sudan II (CAS Number 3118-97-6)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudan II, also known as Solvent Orange 7, is a synthetic, fat-soluble azo dye. This document provides a comprehensive technical overview of **Sudan II** (CAS 3118-97-6), consolidating critical data for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, toxicological profile, metabolic pathways, analytical detection methods, and industrial applications of this compound. All quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for key analytical methods are provided, and metabolic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological interactions.

Physicochemical Properties

Sudan II is a red to orange-brownish crystalline powder.[1][2][3] Its chemical structure features a naphthalene ring system linked to a dimethylphenyl group via an azo bridge. This lipophilic nature dictates its solubility primarily in organic solvents and lipids.

Table 1: Physicochemical Properties of Sudan II



Property	Value	Reference(s)
CAS Number	3118-97-6	[4]
Molecular Formula	C18H16N2O	[5]
Molecular Weight	276.34 g/mol	
Appearance	Red to orange-brownish powder/crystals	
Melting Point	156-158 °C	
Boiling Point	~419.24 °C (rough estimate)	
Solubility	Insoluble in water. Soluble in ethanol, acetone, benzene, chloroform (10 mg/mL), and DMSO (30 mg/mL).	
Maximum Absorption (λmax)	493 nm (in ethanol)	_
Colour Index Number	12140	

Toxicology and Carcinogenicity

The toxicological profile of **Sudan II** is of significant concern, primarily due to its potential carcinogenicity and mutagenicity, which are largely attributed to its metabolic products.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified **Sudan II** as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans." This classification is based on inadequate evidence in humans but limited evidence of carcinogenicity in experimental animals. Studies have shown that bladder implantation of **Sudan II** in mice resulted in a high incidence of bladder carcinomas.

Mutagenicity and Genotoxicity

Sudan II has demonstrated mutagenic properties in some assays. Early studies showed it induced mutations in Salmonella typhimurium TA1538 in the presence of a rat liver preparation



(S9 activation). Molecular modeling studies suggest that **Sudan II** and its metabolites can form DNA adducts, causing significant perturbations to the DNA helical structure, which could impact DNA repair and replication processes.

Acute and Other Toxic Effects

While specific LD50 values are not readily available in the reviewed literature, **Sudan II** is known to be an irritant to the eyes, skin, and respiratory system. In a study on rabbits, administration of **Sudan II** led to a significant reduction in white blood cells, red blood cells, hemoglobin, and hematocrit. It also caused an elevation in liver function enzymes (ALT and AST) and an increase in kidney function markers (urea and creatinine), indicating potential damage to these organs.

Table 2: Summary of Toxicological Data for Sudan II

Toxicological Endpoint	Observation	Reference(s)
IARC Classification	Group 3: Not classifiable as to its carcinogenicity to humans.	
Animal Carcinogenicity	Limited evidence; bladder carcinomas in mice upon implantation.	_
Mutagenicity	Positive in Salmonella assays with metabolic activation.	
Genotoxicity	Forms DNA adducts and perturbs DNA structure.	
Organ Toxicity	Potential for liver and kidney damage in animal studies.	_
Irritation	Irritating to eyes, skin, and respiratory system.	

Metabolism and Degradation

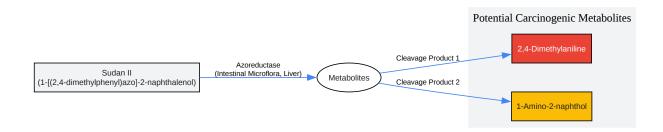


The metabolism of **Sudan II** is a critical factor in its toxicity. The primary metabolic pathway involves the reductive cleavage of the azo bond (-N=N-).

This breakdown is primarily carried out by azoreductases, which are enzymes present in the liver and, significantly, in the microflora of the human gastrointestinal tract. The enzymatic breakdown results in the formation of aromatic amines. For **Sudan II**, the key metabolite identified is 2,4-dimethylaniline. These aromatic amines are considered to be the ultimate carcinogens, as they can be further metabolized to reactive intermediates that bind to DNA.

Metabolic Pathway Diagram

The reductive cleavage of **Sudan II** by azoreductases can be represented by the following diagram:



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Metabolic pathway of **Sudan II** via azo bond reduction.

Analytical Methodologies

Accurate detection and quantification of **Sudan II**, particularly in food matrices, are crucial for regulatory enforcement and public safety. Various analytical methods have been developed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Sudan dyes.



- Detection: UV-Vis or Photodiode Array (PDA) detectors are frequently used, with detection wavelengths typically set around the maximum absorbance of the dyes (e.g., 488-493 nm for Sudan II).
- Columns: Reversed-phase C18 columns are standard for separating Sudan dyes.
- Mobile Phase: Isocratic or gradient elution with mixtures of acetonitrile, methanol, and water is common.

For higher sensitivity and confirmatory analysis, HPLC is often coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS). This allows for the unambiguous identification and quantification of Sudan dyes at very low levels.

Sample Preparation

Effective sample preparation is critical for accurate analysis, especially in complex matrices like food.

- Extraction: Solvent extraction is the primary step, with acetonitrile being a commonly used solvent.
- Cleanup: Solid-Phase Extraction (SPE) is frequently employed to remove interfering matrix components. C18 cartridges are often used for this purpose.

Experimental Protocol: HPLC-PDA Analysis of Sudan Dyes in Food

This protocol is a generalized procedure based on common practices cited in the literature.

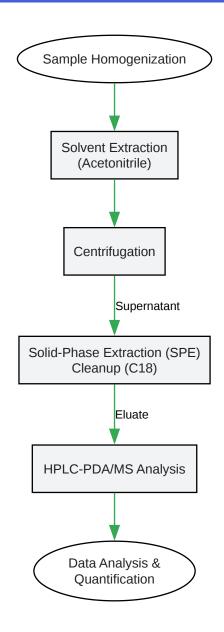
- Sample Extraction:
 - Weigh 5-10 g of the homogenized food sample into a centrifuge tube.
 - Add 20-25 mL of acetonitrile.
 - Vortex or shake vigorously for 15-30 minutes.
 - Centrifuge at high speed (e.g., 8000 rpm) for 10-15 minutes.



- Collect the supernatant (the acetonitrile extract).
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition a C18 SPE cartridge by passing methanol followed by water through it.
 - Dilute the acetonitrile extract with water to facilitate analyte retention.
 - Load the diluted extract onto the conditioned SPE cartridge.
 - Wash the cartridge with a water/acetonitrile mixture to remove polar interferences.
 - Elute the Sudan dyes from the cartridge with a small volume of a suitable organic solvent (e.g., pure acetonitrile or methanol).
- HPLC-PDA Analysis:
 - Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm).
 - Mobile Phase: Isocratic elution with acetonitrile/water (e.g., 80:20 v/v).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μL.
 - Detection: PDA detector monitoring at 493 nm for Sudan II.
 - Quantification: Use a calibration curve prepared from certified standards of Sudan II.

Experimental Workflow Diagram





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General workflow for the analysis of **Sudan II** in food samples.

Industrial Applications and Regulations

Sudan II has been used industrially to color nonpolar substances such as oils, fats, waxes, greases, and various hydrocarbon products. It was also historically used as a food dye in the United States under the designation FD&C Red No. 32. However, due to its toxicity, the FDA banned its use in food in 1956.

Currently, the use of **Sudan II** as a food additive is prohibited in many jurisdictions, including the European Union and the United States, due to its classification as a potential carcinogen.



Despite these bans, there have been incidents of its illegal use to enhance the color of food products like chili powder and palm oil, leading to significant food recalls.

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